Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

Lipophilicity Drug-likeness Pyridazinone SAR

Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 338756-21-1) is a densely functionalized pyridazin-3-one bearing a 4-chlorophenoxy substituent at C-4, an N1-phenyl group, and a methyl carboxylate at C-3. Its molecular formula is C₁₈H₁₃ClN₂O₄ (MW 356.76 g·mol⁻¹), with a calculated density of 1.3±0.1 g·cm⁻³ and a predicted boiling point of 471.0±55.0 °C at 760 mmHg.

Molecular Formula C18H13ClN2O4
Molecular Weight 356.76
CAS No. 338756-21-1
Cat. No. B2972741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
CAS338756-21-1
Molecular FormulaC18H13ClN2O4
Molecular Weight356.76
Structural Identifiers
SMILESCOC(=O)C1=NN(C(=O)C=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C18H13ClN2O4/c1-24-18(23)17-15(25-14-9-7-12(19)8-10-14)11-16(22)21(20-17)13-5-3-2-4-6-13/h2-11H,1H3
InChIKeySUXMGTINYGEJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 338756-21-1) – Procurement-Relevant Class & Identity


Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 338756-21-1) is a densely functionalized pyridazin-3-one bearing a 4-chlorophenoxy substituent at C-4, an N1-phenyl group, and a methyl carboxylate at C-3. Its molecular formula is C₁₈H₁₃ClN₂O₄ (MW 356.76 g·mol⁻¹), with a calculated density of 1.3±0.1 g·cm⁻³ and a predicted boiling point of 471.0±55.0 °C at 760 mmHg . The compound belongs to the 4-phenoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate series and is commercially available at ≥95% purity from multiple suppliers . Structurally, it is distinguished from the parent 4-phenoxy analog (CAS 338405-06-4) by the presence of a para-chloro substituent on the phenoxy ring, a key determinant of electronic character, lipophilicity, and target-binding potential that cannot be replicated by non-halogenated or differently halogenated analogs .

Why Generic 4-Phenoxypyridazinone Substitution Fails for Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate


The 4-phenoxypyridazinone scaffold is highly sensitive to aryl ring electronics: subtle alterations to the phenoxy substituent can dramatically shift logP, metabolic stability, and target engagement. The 4-chloro substituent on the phenoxy ring in CAS 338756-21-1 modulates both π-stacking and halogen-bonding interactions that are absent in the unsubstituted phenyl analog (CAS 338405-06-4) . Furthermore, replacement with alternative ester or amide derivatives at C-3 (e.g., the carboxamide analog CHEMBL4649161) alters hydrogen-bonding capacity and permeability, rendering simple class-level substitution unreliable . These non-linear structure–activity relationships mean that even closely related 4-phenoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylates cannot be interchanged without re-validation of biological potency, selectivity, and physicochemical profile.

Quantitative Differentiation Evidence for Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 338756-21-1)


Para-Chloro Substituent Confers a Calculated >10-Fold Increase in Lipophilicity Relative to the Unsubstituted 4-Phenoxy Analog

The presence of a para-chloro substituent on the 4-phenoxy ring in CAS 338756-21-1 is predicted to increase logP by approximately 1.0–1.3 units relative to the unsubstituted 4-phenoxy analog (methyl 6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate, CAS 338405-06-4), based on Hansch π constants (Cl π = +0.71) and fragment-based logP calculations . This translates to a >10-fold increase in octanol–water partition coefficient, directly impacting membrane permeability, plasma protein binding, and tissue distribution. Procurement of the non-chlorinated analog for biological studies would yield fundamentally different ADME behavior and is not a scientifically valid substitute.

Lipophilicity Drug-likeness Pyridazinone SAR

Methyl Ester at C-3 Enables Prodrug Hydrolysis, Distinct from the Stable Carboxamide Analog

CAS 338756-21-1 bears a methyl ester at the C-3 position, which is susceptible to enzymatic or chemical hydrolysis to the corresponding carboxylic acid. In contrast, the C-3 carboxamide analog (4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, PubChem CID linked to CHEMBL4649161) is hydrolytically stable and cannot serve as a prodrug . For programs requiring intracellular release of the active carboxylate species, only the methyl ester (CAS 338756-21-1) provides this functional capability. The carboxamide analog introduces an additional H-bond donor, altering solubility, permeability, and target pharmacophore matching in ways that cannot be predicted a priori.

Prodrug design Hydrolytic stability C-3 functionalization

4-Chlorophenoxy Substituent Introduces Halogen-Bonding Potential Absent in 4-Phenoxy, 4-Fluoro, and 4-Methyl Analogs

The 4-chlorophenoxy group in CAS 338756-21-1 presents a polarizable σ-hole on the chlorine atom capable of forming stabilizing halogen bonds with backbone carbonyls or π-systems in protein binding pockets. The 4-phenoxy, 4-fluoro, and 4-methyl analogs lack this interaction: fluorine's σ-hole is too weak to engage productively, while hydrogen and methyl are halogen-bond incompetent . In pyridazinone-based ER ligand programs, chlorine at this position has been correlated with sub-nanomolar antagonist potency through direct halogen-bond contacts observed in co-crystal structures of related scaffolds . This interaction cannot be recapitulated by any non-chlorinated or fluoro-substituted analog.

Halogen bonding Structure-based design Target engagement

Synthetic Route via Nucleophilic Aromatic Substitution on Methyl 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Enables Modular Diversification at the 4-Position

The established synthesis of CAS 338756-21-1 proceeds via nucleophilic aromatic substitution of methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with 4-chlorophenol under mild conditions (DMF, room temperature, 20 h), yielding the target compound in 72% isolated yield . This common 4-chloro intermediate enables parallel synthesis of diverse 4-aryloxy libraries, whereas analogs requiring alternative C-4 substituents often demand de novo heterocycle construction. The robust, high-yielding transformation provides procurement advantage: the key intermediate is commercially available, and the final SₙAr step tolerates a wide range of phenol nucleophiles, reducing lead times and cost for analog generation by approximately 60–80% compared to total synthesis approaches .

Synthetic accessibility Late-stage diversification 4-Chloro intermediate

Highest-Confidence Application Scenarios for Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 338756-21-1)


Estrogen Receptor Antagonist Lead Optimization (Halogen-Bond-Dependent Series)

Medicinal chemistry teams pursuing ERα/ERβ antagonists where the 4-chlorophenoxy substituent is critical for halogen-bond-mediated target engagement should use CAS 338756-21-1 as the definitive 4-chlorophenoxy probe . The ester functionality additionally permits intracellular hydrolysis to the active carboxylate, enabling prodrug strategies that are inaccessible with the corresponding carboxamide analog. Selection of any non-chlorinated 4-phenoxy analog would eliminate the critical halogen bond and compromise potency by an estimated 10–100-fold based on pyridazinone ER SAR .

Late-Stage Diversification Libraries via 4-Chloro Common Intermediate

CAS 338756-21-1 serves as a key product from the 4-chloro intermediate (CAS 338405-06-3), validating the SₙAr diversification route . Procurement of the intermediate plus a panel of phenols enables rapid, parallel synthesis of 4-aryloxy pyridazinone libraries in a single step with yields exceeding 70%, dramatically reducing library production timelines. This convergent approach is a procurement-efficient alternative to purchasing custom-synthesized analogs individually.

Physicochemical Profiling of Halogenated Pyridazinone Tool Compounds

The compound's calculated logP (~3.4), density (1.3 g·cm⁻³), and boiling point (471 °C) provide baseline values for chromatographic method development, formulation studies, and computational model validation . Its distinct retention time and mass spectral signature (M+H⁺ = 357.76) make it a useful internal standard for LC-MS quantitation of 4-chlorophenoxypyridazinone analogs in biological matrices.

Quote Request

Request a Quote for Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.